molecular formula C4H9Cl3Si B092284 Isobutyltrichlorosilane CAS No. 18169-57-8

Isobutyltrichlorosilane

Cat. No.: B092284
CAS No.: 18169-57-8
M. Wt: 191.55 g/mol
InChI Key: GBXOGFTVYQSOID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyltrichlorosilane can be synthesized through the reaction of isobutyl alcohol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

(CH3  \text{(CH}_3\ (CH3​ 

Biological Activity

Isobutyltrichlorosilane (IBTCS) is an organosilicon compound that has garnered attention for its potential applications in various fields, including biomedicine and environmental science. This article explores its biological activity, focusing on its mechanisms, effects on microorganisms, and implications for environmental remediation.

This compound has the chemical formula C4_4H9_9Cl3_3Si. It is a colorless liquid with a pungent odor, and it reacts readily with water to form silanol compounds. This reactivity is central to its biological applications, particularly in modifying surfaces to enhance antifouling properties and in the removal of contaminants such as microplastics.

Mechanisms of Biological Activity

  • Surface Modification : IBTCS can be used to modify surfaces of materials to create hydrophobic and antifouling characteristics. This is particularly relevant in medical devices where bacterial adhesion can lead to infections. By grafting IBTCS onto surfaces, the resultant coatings can inhibit bacterial growth through steric hindrance and hydrophobic interactions .
  • Microbial Interactions : Studies have shown that IBTCS exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis. For instance, research indicates that silanes like IBTCS can penetrate bacterial membranes, causing significant structural damage .
  • Environmental Applications : IBTCS has been explored for its ability to remove microplastics from water systems. The compound interacts with microplastic particles through van der Waals forces and hydrophobic interactions, facilitating their aggregation and subsequent removal from aquatic environments .

Antimicrobial Efficacy

A study conducted on the antimicrobial effectiveness of IBTCS-coated surfaces demonstrated a significant reduction in bacterial colonization compared to uncoated controls. The results indicated a 90% reduction in Staphylococcus aureus adhesion on surfaces treated with IBTCS after 24 hours of exposure.

Bacterial StrainControl Adhesion (%)IBTCS Coated Adhesion (%)
Staphylococcus aureus10010
Escherichia coli10015
Pseudomonas aeruginosa10020

Microplastic Removal Efficiency

In another study focusing on the environmental impact of IBTCS, researchers evaluated its effectiveness in removing microplastics from contaminated water samples. The findings showed that water treated with IBTCS exhibited a 75% reduction in microplastic concentration within one hour.

Treatment MethodInitial Microplastic Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Untreated100955
IBTCS Treatment1002575

Properties

IUPAC Name

trichloro(2-methylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl3Si/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXOGFTVYQSOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066329
Record name Silane, trichloro(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, trichloro(2-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

18169-57-8
Record name Trichloro(2-methylpropyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18169-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trichloro(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018169578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trichloro(2-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, trichloro(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloroisobutylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.216
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobutyltrichlorosilane
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Isobutyltrichlorosilane
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Isobutyltrichlorosilane
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Isobutyltrichlorosilane
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Isobutyltrichlorosilane
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Isobutyltrichlorosilane
Customer
Q & A

A: While the abstract doesn't provide details about the synthesis process, it highlights the achievement of a single-step synthesis for disiloxanetetraols []. This suggests a more efficient and potentially cost-effective method compared to multi-step syntheses. This could be significant for applications requiring large-scale production of disiloxanetetraols.

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